![molecular formula C14H32N2O4Si B14177990 N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea CAS No. 919300-60-0](/img/structure/B14177990.png)
N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea: is a compound that belongs to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N,N-dipropan-2-ylamine with triethoxysilyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea, often involves scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, where amines react with potassium isocyanate. This method avoids the use of organic solvents and provides high yields with minimal purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols and amines can react with the triethoxysilyl group under mild conditions.
Major Products:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Silane derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea is used in the synthesis of self-assembled monolayers (SAMs) on metal oxide surfaces. These SAMs are valuable in material science for creating functionalized surfaces .
Biology: The compound’s ability to form stable bonds with biological molecules makes it useful in bioconjugation and immobilization of biomolecules on surfaces for biosensor applications .
Medicine: In medicinal chemistry, N-substituted ureas are explored for their potential as pharmaceutical agents due to their diverse biological activities .
Industry: The compound is used in the production of coatings and adhesives, where its silane group provides strong adhesion to various substrates .
Mécanisme D'action
The mechanism of action of N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea involves its ability to form stable covalent bonds with surface hydroxyl groups on metal oxides. This interaction leads to the formation of a siloxane linkage, which is crucial for the stability and functionality of self-assembled monolayers . The molecular targets include surface hydroxyl groups, and the pathways involve the formation of siloxane bonds.
Comparaison Avec Des Composés Similaires
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
Tetrazole Derivatives: Used in medicinal chemistry and agriculture.
Benzothiazole Derivatives: Explored for their anti-tubercular properties.
Uniqueness: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea is unique due to its triethoxysilyl group, which imparts the ability to form strong covalent bonds with metal oxide surfaces. This property is particularly valuable in creating stable and functionalized surfaces for various applications in material science and industry.
Propriétés
Numéro CAS |
919300-60-0 |
|---|---|
Formule moléculaire |
C14H32N2O4Si |
Poids moléculaire |
320.50 g/mol |
Nom IUPAC |
1,1-di(propan-2-yl)-3-(triethoxysilylmethyl)urea |
InChI |
InChI=1S/C14H32N2O4Si/c1-8-18-21(19-9-2,20-10-3)11-15-14(17)16(12(4)5)13(6)7/h12-13H,8-11H2,1-7H3,(H,15,17) |
Clé InChI |
HGCBEZSFKAHWAY-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CNC(=O)N(C(C)C)C(C)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


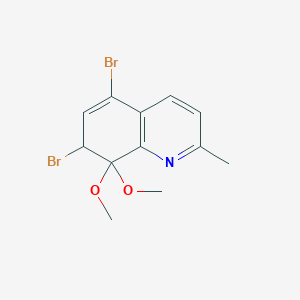


![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
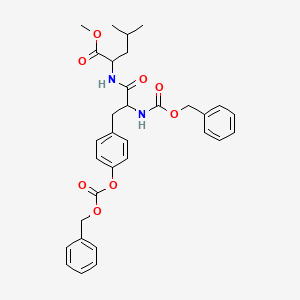
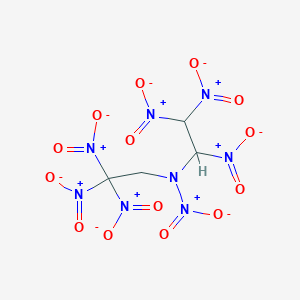

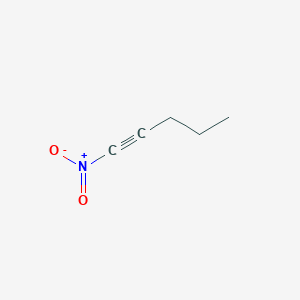
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
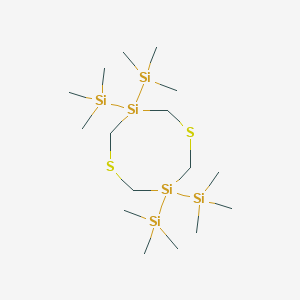

![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)

